![molecular formula C20H13F4N5O3 B6477402 2-[7-(3-fluorophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 2640964-12-9](/img/structure/B6477402.png)
2-[7-(3-fluorophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[7-(3-fluorophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide” is also known as Birinapant . It is a potent inhibitor of Neurokinin Receptor .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 623.0±65.0 °C and a predicted density of 1.56±0.1 g/cm3 . It is soluble in DMSO to a maximum concentration of 20.0 mg/mL .Aplicaciones Científicas De Investigación
Antiproliferative Activities Against Cancer Cells
The synthesized compound has been tested for antiproliferative activities against five human cancer cell lines, particularly in gynecological cancers . Further studies could explore its potential as a targeted therapy or adjuvant treatment.
Heterocyclic System Synthesis
The compound is part of a new heterocyclic system, 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone. Its synthesis was achieved using a retro Diels–Alder (RDA) procedure, yielding a good yield . Investigating its structural properties and reactivity could lead to novel applications.
Alicyclic Derivatives
A three-step reaction sequence involving five reactive centers (amide, amine, carbonyl, azide, and alkyne) led to the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine. These derivatives were obtained using cyclohexane, cyclohexene, and norbornene β-amino amides . These compounds may have potential in drug design or materials science.
Enantiomeric Quinazolinotriazolobenzodiazepine
The reaction was also performed using enantiomeric starting materials, resulting in enantiomeric quinazolinotriazolobenzodiazepine with an enantiomeric excess (ee) of 95% . Chiral compounds often find applications in asymmetric synthesis and pharmacology.
Atom-Economical Cascade Process
The one-pot, three-step cascade process used for the synthesis of these compounds engaged multiple reactive centers, demonstrating atom economy and efficiency . This approach could inspire green chemistry strategies in other syntheses.
Structural Characterization
The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . Understanding their spatial arrangement informs their reactivity and potential interactions.
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Fezolinetant , is the Neurokinin-3 (NK-3) receptor . The NK-3 receptor is a G-protein-coupled receptor in the tachykinin family of neuropeptides, which plays a crucial role in various physiological processes, including pain perception, stress response, and regulation of endocrine function .
Mode of Action
Fezolinetant acts as a selective antagonist at the NK-3 receptor . By binding to this receptor, it prevents the action of its natural ligand, Neurokinin B (NKB), thereby inhibiting the downstream signaling pathways . This results in the modulation of the physiological processes controlled by NK-3 receptors .
Biochemical Pathways
The antagonistic action of Fezolinetant on the NK-3 receptor affects several biochemical pathways. Primarily, it inhibits the activation of phospholipase C (PLC), which is typically triggered by the binding of NKB to the NK-3 receptor . This leads to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), secondary messengers involved in the release of intracellular calcium and activation of protein kinase C (PKC), respectively . The overall effect is a modulation of cellular functions regulated by these pathways .
Pharmacokinetics
This suggests that the compound is well-absorbed from the gastrointestinal tract, widely distributed within the body, metabolized, and eventually excreted .
Result of Action
The molecular and cellular effects of Fezolinetant’s action primarily involve the inhibition of NK-3 receptor-mediated signaling pathways . This can lead to a variety of effects depending on the tissue and the specific role of the NK-3 receptor in that tissue . For instance, in tissues where NK-3 receptor signaling promotes pain perception or stress responses, Fezolinetant may have analgesic or anxiolytic effects .
Action Environment
The action, efficacy, and stability of Fezolinetant can be influenced by various environmental factors. These may include the pH and composition of the gastrointestinal tract (which can affect absorption), the presence of binding proteins in the blood (which can affect distribution), the activity of metabolic enzymes (which can affect metabolism), and renal and hepatic function (which can affect excretion) . .
Propiedades
IUPAC Name |
2-[7-(3-fluorophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5O3/c21-12-4-3-5-13(10-12)27-8-9-28-17(18(27)31)26-29(19(28)32)11-16(30)25-15-7-2-1-6-14(15)20(22,23)24/h1-10H,11H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNKAAKQXNKFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(3-fluorophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.